1-(2-phenylpropyl)piperidine-3-carboxamide
Description
1-(2-phenylpropyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities and structural diversity . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Properties
IUPAC Name |
1-(2-phenylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(13-6-3-2-4-7-13)10-17-9-5-8-14(11-17)15(16)18/h2-4,6-7,12,14H,5,8-11H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBNTSYACIFRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC(C1)C(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-phenylpropyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with phenylpropyl halides under specific conditions. One common method involves the use of piperidine-3-carboxamide as a starting material, which is then reacted with 2-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-phenylpropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-osteoporosis agent, it inhibits the activity of cathepsin K by forming hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme . This inhibition prevents the breakdown of bone matrix proteins, thereby reducing bone resorption and increasing bone mineral density.
Comparison with Similar Compounds
1-(2-phenylpropyl)piperidine-3-carboxamide can be compared with other piperidine derivatives such as:
Piperidine-3-carboxamide: A simpler derivative with similar structural features but different biological activities.
N-arylpiperidine-3-carboxamide: Known for its anti-melanoma activities and ability to induce senescence-like phenotypic changes in cancer cells.
Piperidine-3-carboxylate: Used in chiral optimization and as a starting material for the synthesis of more complex piperidine derivatives.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
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